molecular formula C40H36N4O2 B10935881 Piperazine-1,4-diylbis{[2-(2,4-dimethylphenyl)quinolin-4-yl]methanone}

Piperazine-1,4-diylbis{[2-(2,4-dimethylphenyl)quinolin-4-yl]methanone}

Cat. No.: B10935881
M. Wt: 604.7 g/mol
InChI Key: MXYBXTQFSRTIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE is a complex organic molecule characterized by its quinoline and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common method involves the reaction of 2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride with piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or piperazine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE exerts its effects involves interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine group may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE lies in its dual functional groups, which confer a combination of properties not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C40H36N4O2

Molecular Weight

604.7 g/mol

IUPAC Name

[4-[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]piperazin-1-yl]-[2-(2,4-dimethylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C40H36N4O2/c1-25-13-15-29(27(3)21-25)37-23-33(31-9-5-7-11-35(31)41-37)39(45)43-17-19-44(20-18-43)40(46)34-24-38(30-16-14-26(2)22-28(30)4)42-36-12-8-6-10-32(34)36/h5-16,21-24H,17-20H2,1-4H3

InChI Key

MXYBXTQFSRTIBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC(=NC6=CC=CC=C65)C7=C(C=C(C=C7)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.